molecular formula C13H22N2 B7541738 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile

Cat. No. B7541738
M. Wt: 206.33 g/mol
InChI Key: HWNDORSIEYMORI-UHFFFAOYSA-N
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Description

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile, also known as OQB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. OQB belongs to the class of quinoline derivatives and has been found to exhibit promising pharmacological properties. In

Mechanism of Action

The exact mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile is not fully understood, but it is believed to act on the central nervous system by modulating the levels of neurotransmitters such as serotonin, dopamine, and GABA. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has also been found to exhibit antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been found to exhibit various biochemical and physiological effects, including the modulation of neurotransmitter levels, reduction of oxidative stress, and anti-inflammatory activity. It has also been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties.

Advantages and Limitations for Lab Experiments

One advantage of using 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile in lab experiments is its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation is the relatively low yield obtained through the synthesis method, which may limit its availability for research purposes.

Future Directions

There are several future directions for the research and development of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile. One potential direction is the optimization of the synthesis method to increase the yield of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile. Additionally, further studies are needed to fully understand the mechanism of action of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile and its potential therapeutic applications. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile could also be studied for its potential as a treatment for various inflammatory diseases, as well as its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. Overall, 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has shown promising pharmacological properties and is a potential candidate for further research and development.

Synthesis Methods

The synthesis of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile involves the reaction of 4-chlorobutanenitrile with 1,2,3,4-tetrahydroquinoline in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as dimethylformamide, and the product is obtained through purification using column chromatography. The yield of 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile obtained through this method is typically around 50%.

Scientific Research Applications

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been the subject of numerous studies due to its potential therapeutic applications. It has been found to exhibit anticonvulsant, antidepressant, and anxiolytic properties. 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has also been studied for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, 4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

properties

IUPAC Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2/c14-9-3-4-10-15-11-5-7-12-6-1-2-8-13(12)15/h12-13H,1-8,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWNDORSIEYMORI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2C(C1)CCCN2CCCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)butanenitrile

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